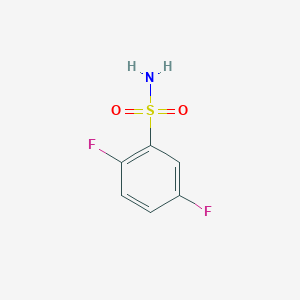

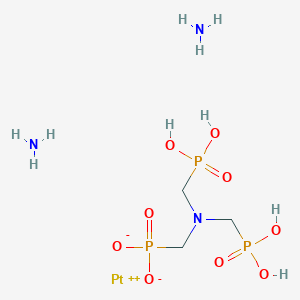

![molecular formula C16H32O3 B047565 [2-(Dodecyloxy)ethoxy]acetaldehyde CAS No. 202408-13-7](/img/structure/B47565.png)

[2-(Dodecyloxy)ethoxy]acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to [2-(Dodecyloxy)ethoxy]acetaldehyde often involves the formation of acetals from aldehydes or ketones. A simple and versatile method for the synthesis of acetals from aldehydes and ketones uses trialkyl orthoformate and the corresponding alcohol in the presence of bismuth triflate, providing good yields (Leonard et al., 2002). Another approach involves the electrochemical conversion of alkylated phenols to cyclic and non-cyclic acetals, offering a new pathway to liquid-crystalline 1,3-dioxanes (Trutschel et al., 1991).

Molecular Structure Analysis

The molecular structure of acetals, including those similar to [2-(Dodecyloxy)ethoxy]acetaldehyde, is characterized by their acetal functional groups, which are derived from aldehydes or ketones. These structures play a crucial role in the reactivity and properties of the compounds. The study of acetals' molecular structure is fundamental in understanding their chemical behavior and potential applications.

Chemical Reactions and Properties

Acetals, including compounds like [2-(Dodecyloxy)ethoxy]acetaldehyde, undergo various chemical reactions. They can be synthesized through the reaction of aldehydes with alcohols in the presence of acid catalysts, leading to the formation of cyclic and non-cyclic acetals (Collard et al., 2001). These reactions are essential for the functionalization and modification of molecular structures for specific applications.

Applications De Recherche Scientifique

Biodegradation in Anaerobic Conditions : The anaerobic biodegradation mechanisms of linear alcohol ethoxylates (LAE), including [2-(Dodecyloxy)ethoxy]acetaldehyde, have been examined. During degradation, alcohol ethoxylates with shortened ethoxy (EO) chains are released as metabolites, but no poly(ethylene glycol) (PEG) products are observed. This indicates a stepwise release of acetaldehyde and shortening of the ethoxy chain until the lipophilic moiety is reached, differing from the aerobic degradation pathway (Huber, Meyer, & Rys, 2000).

Surface-mediated Self-coupling : The transformation of ethanol to carbonyl compounds like acetaldehyde occurs on Au(111) with oxygen-containing Au nanoparticles. This process is relevant to understanding gold-mediated oxidation of alcohols and involves ethoxy and acetate as key intermediates, highlighting potential applications in catalytic processes (Liu, Xu, Haubrich, Madix, & Friend, 2009).

Catalytic Hydrogenation : The hydrogenation of acetaldehyde on atomic hydrogen pre-adsorbed Au(111) is a complex process involving the formation of various intermediates like hydroxyethyl and ethoxy hemiacetal. This study using density functional theory (DFT) calculations provides insights into catalytic hydrogenation mechanisms relevant to substances like [2-(Dodecyloxy)ethoxy]acetaldehyde (Meng, Shen, Xu, Ma, & Gong, 2012).

Atmospheric Chemistry Modeling : In the study of atmospheric chemistry, acetaldehyde plays a key role as a major air pollutant. Understanding the simulation of acetaldehyde in models like the Regional Atmospheric Chemistry Mechanism (RACM2) and Master Chemical Mechanism (MCM) can provide insights into the atmospheric behavior of related compounds, including [2-(Dodecyloxy)ethoxy]acetaldehyde (Zong, Xue, Wang, & Wang, 2018).

Photocatalytic Oxidation : The photocatalytic oxidation of substances like ethanol and acetone over nanocrystalline TiO2 involves the formation of intermediates like acetaldehyde, which may provide insights into similar reactions involving [2-(Dodecyloxy)ethoxy]acetaldehyde. This study highlights the role of surface complexes and reaction pathways in photocatalytic processes (Coronado, Kataoka, Tejedor-Tejedor, & Anderson, 2003).

Propriétés

IUPAC Name |

2-(2-dodecoxyethoxy)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h12H,2-11,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMJBXKQUMBZRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Dodecyloxy)ethoxy]acetaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

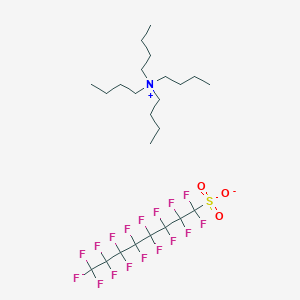

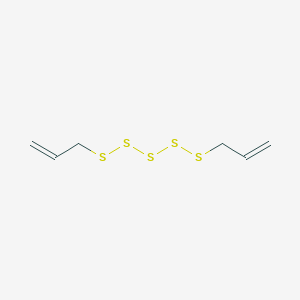

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)